An In-Depth Technical Guide to the Physical Properties of 4-bromo-2-methanesulfonylaniline
An In-Depth Technical Guide to the Physical Properties of 4-bromo-2-methanesulfonylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-2-methanesulfonylaniline is an aromatic organic compound of interest in medicinal chemistry and drug development due to the prevalence of the aniline and sulfonamide moieties in various pharmacologically active molecules. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and for predicting its behavior in biological systems. This guide provides a comprehensive overview of the known and predicted physical characteristics of 4-bromo-2-methanesulfonylaniline, alongside detailed experimental protocols for their determination. As a Senior Application Scientist, the following content is structured to provide not just data, but also the scientific rationale behind the analysis and experimental design, ensuring a robust and validated approach to characterizing this compound.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 4-bromo-2-methanesulfonylaniline is a substituted aniline containing both a bromine atom and a methanesulfonyl group on the benzene ring.
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IUPAC Name: 4-bromo-2-(methylsulfonyl)aniline
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Synonyms: 4-bromo-2-methanesulfonylbenzenamine
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CAS Number: 1396554-49-6[1]
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Molecular Formula: C₇H₈BrNO₂S[1]
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Molecular Weight: 250.11 g/mol [1]
The presence of an amino group (-NH₂), a strong electron-donating group, and a methanesulfonyl group (-SO₂CH₃), a strong electron-withdrawing group, on the same aromatic ring suggests a molecule with significant electronic asymmetry. This, combined with the presence of a bromine atom, will influence its polarity, melting point, solubility, and spectral properties.
Physicochemical Properties
Table 1: Known and Predicted Physical Properties of 4-bromo-2-methanesulfonylaniline
| Property | Value | Basis |
| Molecular Formula | C₇H₈BrNO₂S | Known[1] |
| Molecular Weight | 250.11 g/mol | Known[1] |
| Appearance | Predicted: White to off-white crystalline solid | Based on analogues like 4-bromoaniline. |
| Melting Point | Predicted: >135 °C | The melting point of 4-(methylsulfonyl)aniline is 133-135 °C. The addition of a bromine atom is expected to increase the melting point due to increased molecular weight and stronger intermolecular forces. |
| Boiling Point | Predicted: >300 °C (with decomposition) | High due to polarity and molecular weight. Aromatic sulfonamides often decompose at high temperatures. |
| Solubility | Predicted: Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) | The sulfonamide and amino groups can participate in hydrogen bonding, but the overall aromatic character and the presence of bromine likely limit water solubility. Aromatic sulfonamides are generally soluble in polar organic solvents.[2] |
Causality Behind Predictions:
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Melting Point: The high melting point is predicted due to the combination of strong intermolecular forces. The amino and sulfonyl groups can participate in hydrogen bonding. The planar aromatic ring allows for efficient crystal packing, and the significant dipole moment of the molecule contributes to dipole-dipole interactions. The presence of the heavy bromine atom further increases van der Waals forces.
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Solubility: The molecule possesses both polar (amino and sulfonyl) and nonpolar (aromatic ring, methyl group) regions. While the polar groups can interact with water, the overall molecule is relatively large and hydrophobic, leading to predicted low water solubility. Its polarity suggests good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols where it can act as both a hydrogen bond donor and acceptor.
Experimental Protocols for Physical Property Determination
To facilitate the validation of the predicted properties, the following are detailed, self-validating protocols for key physical property measurements.
Melting Point Determination
Rationale: The melting point is a crucial indicator of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Methodology:
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Sample Preparation: A small amount of the crystalline 4-bromo-2-methanesulfonylaniline is finely powdered.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus or a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) can be used.[3][4][5]
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Heating: The sample is heated at a rate of 10-15 °C/min initially.
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Approximate Melting Point: The temperature at which the sample melts is noted as the approximate melting point.
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Refined Measurement: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 15-20 °C below the approximate melting point, after which the heating rate is slowed to 1-2 °C/min.
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Melting Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Rationale: Understanding the solubility profile is critical for reaction setup, purification (recrystallization), and formulation.
Methodology:
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Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes, DMSO, DMF).
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Sample Preparation: A known mass of 4-bromo-2-methanesulfonylaniline (e.g., 10 mg) is placed in a series of small test tubes or vials.
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Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective vials.
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Observation at Room Temperature: The vials are vortexed or agitated for a set period (e.g., 1-2 minutes) and visually inspected for dissolution.[6]
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Heating: If the compound is not soluble at room temperature, the mixture is gently heated to the boiling point of the solvent (with care to avoid evaporation).
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Observation upon Cooling: The solution is allowed to cool to room temperature and then in an ice bath to observe if the compound crystallizes out, which is a key step in identifying a suitable recrystallization solvent.
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Classification: The solubility is classified qualitatively (e.g., soluble, sparingly soluble, insoluble). For quantitative measurement, a saturated solution can be prepared, and the concentration determined by a suitable analytical method like HPLC, as outlined in OECD Guideline 105.[7]
Caption: Workflow for Qualitative Solubility Assessment.
Spectroscopic Characterization
Spectroscopic data provides a fingerprint of the molecule, confirming its structure and identifying functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in DMSO-d₆):
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Aromatic Protons (3H): The three protons on the aromatic ring will appear as complex multiplets or distinct doublets and doublets of doublets in the range of δ 6.5-8.0 ppm. The exact chemical shifts will be influenced by the opposing electronic effects of the amino and methanesulfonyl groups. The proton ortho to the amino group is expected to be the most upfield, while the proton ortho to the methanesulfonyl group will be the most downfield.
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Amino Protons (2H): A broad singlet is expected for the -NH₂ protons, likely in the range of δ 5.0-6.0 ppm. The chemical shift can vary with concentration and temperature.
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Methanesulfonyl Protons (3H): A sharp singlet for the -SO₂CH₃ protons is predicted around δ 3.0-3.5 ppm.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
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Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon attached to the amino group will be shielded, while the carbon attached to the methanesulfonyl group will be deshielded.
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Methanesulfonyl Carbon (1C): A signal for the methyl carbon of the sulfonyl group is expected around δ 40-45 ppm.
Infrared (IR) Spectroscopy
Predicted Characteristic IR Absorptions:
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N-H Stretching: Two sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[8][9]
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S=O Stretching: Two strong bands are predicted for the asymmetric and symmetric stretching of the sulfonyl group, typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.[10]
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C-N Stretching (Aromatic): A strong band is expected in the 1335-1250 cm⁻¹ region.[8]
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Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹.[11]
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Aromatic C=C Bending: Medium intensity absorptions are expected in the 1600-1450 cm⁻¹ region.[11]
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C-Br Stretching: A band in the far IR region, typically below 600 cm⁻¹, may be observed.
Mass Spectrometry (MS)
Predicted Fragmentation Pattern (Electron Ionization - EI):
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Molecular Ion (M⁺): A prominent molecular ion peak is expected due to the stable aromatic ring. A characteristic isotopic pattern for bromine (M⁺ and M⁺+2 peaks of approximately equal intensity) will be observed.[12][13]
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Key Fragments: Fragmentation may involve the loss of the methyl group from the sulfonyl moiety (M⁺ - 15), loss of SO₂ (M⁺ - 64), and cleavage of the C-S bond. The fragmentation of the bromoaniline core would also contribute to the spectrum.[14][15]
Plausible Synthetic Pathway
A common method for the synthesis of aromatic sulfonamides involves the reaction of an aniline with a sulfonyl chloride. However, to achieve the desired substitution pattern, a multi-step synthesis is likely required. A plausible route is outlined below.
Caption: Plausible Synthetic Pathway for 4-bromo-2-methanesulfonylaniline.
Rationale for the Synthetic Steps:
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Protection of the Amino Group: The highly activating amino group of aniline is first protected as an acetamide to control its reactivity and directing effects in subsequent electrophilic aromatic substitution reactions.
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Bromination: The acetamido group is an ortho-, para-director. Due to steric hindrance from the acetyl group, bromination occurs preferentially at the para position.
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Introduction of the Sulfur Moiety: A thionation reaction, for example, using Lawesson's reagent, can introduce a sulfur atom.
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Hydrolysis and Thiol Formation: Hydrolysis of the thioamide would yield the corresponding thiophenol.
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Methylation: The thiophenol can be methylated using an electrophile like methyl iodide.
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Rearrangement: A rearrangement may be necessary to position the methylthio group correctly.
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Oxidation: The final step involves the oxidation of the sulfide to the sulfone using a suitable oxidizing agent like hydrogen peroxide or Oxone®.
Conclusion
This technical guide provides a detailed framework for understanding and determining the physical properties of 4-bromo-2-methanesulfonylaniline. While experimental data for this specific compound is limited, its properties can be reasonably predicted based on established chemical principles and comparison with structural analogues. The provided experimental protocols offer a robust starting point for researchers to validate these predictions and fully characterize this compound for its potential applications in drug discovery and development. The synthesis pathway outlined provides a logical approach for its preparation, enabling further investigation into its chemical and biological properties.
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